molecular formula C24H21N3O3 B2710349 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide CAS No. 903278-60-4

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

Cat. No.: B2710349
CAS No.: 903278-60-4
M. Wt: 399.45
InChI Key: JCUQJXDPNUPIOK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 4-methoxybenzoyl group at position 3, an amino group at position 2, and an o-tolyl (2-methylphenyl) moiety on the carboxamide nitrogen.

Properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-7-3-4-8-18(15)26-24(29)20-19-9-5-6-14-27(19)22(21(20)25)23(28)16-10-12-17(30-2)13-11-16/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQJXDPNUPIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the indolizine core with 4-methoxybenzoyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with o-toluidine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Indolizine derivatives, including 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, have shown significant anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Melanoma Treatment
A study demonstrated that structural modifications of indolizine derivatives led to enhanced cytotoxicity against human melanoma cells. The compound induced apoptosis and cell cycle arrest at the S phase, suggesting its potential as a therapeutic agent in melanoma treatment.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The mechanism of action may involve binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
AntiviralPotential activity against Hepatitis B virus (HBV)
Anti-inflammatoryMay inhibit cyclooxygenase (COX) enzymes, reducing inflammation
Enzyme InhibitionShows potential as an inhibitor for specific enzymes involved in disease processes

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution methods. Solvents such as dichloromethane and toluene are commonly used, along with catalysts like triethylamine or pyridine. The purity of synthesized compounds is generally above 95%, ensuring reliability for research applications .

Future Directions and Research Opportunities

The ongoing research into indolizine derivatives highlights their potential not only as anticancer and antiviral agents but also in other therapeutic areas such as:

  • Antimicrobial Activity : Investigating the efficacy of these compounds against various bacterial strains.
  • Neurological Disorders : Exploring their potential as modulators for NMDA receptors, which are implicated in conditions like Alzheimer's disease.
  • Inflammatory Diseases : Assessing their anti-inflammatory properties through inhibition of COX enzymes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzoyl Group Variations

  • 4-Ethylbenzoyl (Analog 2) : The ethyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • 3-Nitrobenzoyl (Analog 3): The nitro group (-NO₂) is strongly electron-withdrawing, likely altering redox properties and reactivity .

Aryl Group Variations

  • 2-Chlorophenyl (Analog 1) : Chlorine’s electronegativity may enhance dipole interactions in target binding .
  • 3-Methoxyphenyl (Analog 2) : The meta-methoxy group could influence hydrogen-bonding capacity compared to para-substituted analogs .

Biological Activity

The compound 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a member of the indolizine family, characterized by its unique structural features, including an amino group, a methoxybenzoyl group, and a carboxamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H21_{21}N3_3O3_3
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 903278-60-4

The presence of functional groups such as methoxy and carboxamide enhances its reactivity and biological activity, making it a subject of interest in drug development and chemical research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indolizine Core : This is achieved through cyclization reactions involving pyrrole derivatives.
  • Introduction of the Amino Group : Nucleophilic substitution reactions are used to introduce the amino group.
  • Attachment of the Methoxybenzoyl Group : Acylation with 4-methoxybenzoyl chloride under basic conditions.
  • Formation of the Carboxamide Group : Reaction with o-toluidine to complete the synthesis.

Anticancer Properties

Research indicates that compounds related to the indolizine family exhibit significant anticancer activity. Specifically, studies have shown that derivatives can inhibit cell growth in various cancer cell lines:

  • Cytotoxicity Testing : The compound was evaluated against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) using MTT assays. Results indicated that certain derivatives demonstrated potent growth inhibition, with GI50_{50} values often below 10 µM .
CompoundCell LineGI50_{50} (µM)
2bMDA-MB-4684.03
2fMDA-MB-4682.94
Ref 1MDA-MB-4685.2

These findings suggest that modifications to the indolizine structure can enhance selectivity and potency against specific cancer types.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Inhibition of Key Signaling Pathways : The compound may interfere with pathways such as the EGFR signaling pathway, leading to reduced tumor cell proliferation and survival.
  • Synergistic Effects : Some studies have reported that this compound, when used in combination with established drugs like gefitinib, exhibits synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that suggests potential antimicrobial and anti-inflammatory activities for this compound:

  • Antimicrobial Activity : Preliminary studies indicate that indolizine derivatives can disrupt bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

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